![molecular formula C26H38O3 B13397666 5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13397666.png)
5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
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Overview
Description
The compound 5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol is a structurally complex molecule featuring a cyclohexane-1,3-diol core conjugated with a polycyclic indenyl system and a cyclopropyl-hydroxybutenyl substituent. Its stereochemical configuration and extended conjugation system are critical to its biological activity, particularly as a vitamin D analog . identifies this compound as calcipotriene (CPT), a synthetic derivative of calcitriol (vitamin D3), widely used in treating psoriasis due to its ability to modulate keratinocyte differentiation and immune response . The molecule’s stereochemistry (e.g., 1R,3S,5Z configuration) and substituent positioning (cyclopropyl and methylidene groups) distinguish it from natural vitamin D metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the cyclopropyl and cyclohexane rings, followed by the introduction of the hydroxyl and methylidene groups. Common reagents used in these steps include organometallic compounds, strong acids, and bases. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems would be essential to control the reaction conditions precisely. Safety measures would also be crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: Functional groups can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the double bonds would result in saturated hydrocarbons.
Scientific Research Applications
5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol:
Chemistry: As a complex organic molecule, it can be used in studies related to reaction mechanisms, synthesis of new compounds, and material science.
Biology: Its unique structure may interact with biological molecules, making it a candidate for drug development or biochemical research.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol exerts its effects would depend on its interaction with molecular targets. The compound’s functional groups and ring structures suggest it could interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogues in the Vitamin D Family
Calcitriol (1,25-Dihydroxyvitamin D3)
- Key Differences: Unlike the target compound, calcitriol lacks the cyclopropyl group and features a hydroxylated side chain at position 24. This structural variance reduces calcipotriene’s calcemic activity (risk of hypercalcemia) while retaining antiproliferative effects on keratinocytes .
- Applications : Calcitriol is used systemically for hypocalcemia, whereas calcipotriene is restricted to topical applications due to its localized action .
25-Hydroxy-cholecalciferol (25(OH)D3)
- Structure : Shares the cyclohexane-1,3-diol core but has a hydroxyl group at position 25 and lacks the indenyl and cyclopropyl substituents .
- Function : Acts as a vitamin D precursor and biomarker for vitamin D status, contrasting with calcipotriene’s direct therapeutic role in psoriasis .
5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
- Structure : Benzenediol core with a cyclohexenyl substituent, differing in aromaticity and functional groups .
Cyclohexane-1,3-dione Derivatives
2-(4-Methanesulfonylbenzoyl)cyclohexane-1,3-dione
- Structure : Replaces diol groups with dione (ketone) functionalities and adds a sulfonylbenzoyl group .
- Applications : Functions as a herbicide by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), contrasting with the target compound’s enzyme-modulating role in human cells .
Structural and Functional Analysis Table
Research Findings and Implications
- Stereochemical Sensitivity : The target compound’s (1R,3S,5Z) configuration is critical for binding to the vitamin D receptor (VDR). Substitution at the indenyl or cyclopropyl positions alters receptor affinity and metabolic stability .
- Comparative Toxicity : Calcipotriene’s cyclopropyl group reduces systemic absorption, minimizing calcemic side effects compared to calcitriol .
- Synthetic Versatility : Cyclohexane-1,3-diol derivatives demonstrate broad applicability, from pharmaceuticals (e.g., analgesics ) to agrochemicals (e.g., HPPD inhibitors ), depending on substituent design.
Biological Activity
The compound 5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol is a complex organic molecule with potential biological activity. Its unique structure, featuring multiple rings and functional groups such as hydroxyl and methylidene, suggests possible interactions with biological systems that could lead to therapeutic applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is C26H38O3 with a molecular weight of 398.6 g/mol. The IUPAC name reflects its intricate structure, which includes cyclopropyl and cyclohexane rings.
Property | Value |
---|---|
Molecular Formula | C26H38O3 |
Molecular Weight | 398.6 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C26H38O3/c1-17... |
InChI Key | GKZFLYUIBWGCHA-UHFFFAOYSA-N |
The biological activity of this compound likely involves its interaction with various molecular targets within biological systems. The functional groups present in the molecule suggest potential interactions with enzymes and receptors:
- Enzyme Inhibition : The hydroxyl groups may interact with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The structural features may allow binding to specific receptors, influencing signaling pathways.
Further biochemical studies are necessary to elucidate the exact mechanisms involved.
Antitumor Activity
Research has shown that compounds with similar structural motifs exhibit significant antitumor properties. For instance:
- A study on related compounds demonstrated potent in vitro antitumor activity against human colon cancer cell lines (HCT116 and HT29) with GI50 values of 40 nM and 380 nM respectively .
Cytotoxicity
The cytotoxic effects of similar compounds have been observed in various cancer cell lines. For example:
- Compounds derived from hydroxycyclohexadienones showed selective cytotoxicity against certain renal and colon cell lines in the NCI Developmental Therapeutics Screening Program .
Case Study 1: Structure-Activity Relationship (SAR)
A series of derivatives based on the core structure of 5-[2-[1-(4-cyclopropyl... showed varied biological activities depending on the substitution patterns on the cyclohexane and cyclopropyl rings. This highlights the importance of structural modifications in enhancing therapeutic efficacy.
Case Study 2: In Vivo Studies
In vivo studies using animal models have indicated that compounds similar to this one can exhibit significant antitumor effects when administered at specific dosages. For instance, certain derivatives showed promising results against xenograft models in nude mice .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for this compound, and how can stereochemical purity be ensured?
- Methodology :
- Cyclocondensation : Use 3-fluorobenzaldehyde and cyclohexane-1,3-dione under reflux with acid catalysis (e.g., H₂SO₄) to form the cyclohexane-dione core. Optimize reaction time and temperature to minimize byproducts .
- Stereochemical Control : Employ chiral catalysts (e.g., Rhodium complexes) during key steps like allylic hydroxylation. Confirm enantiomeric excess via chiral HPLC or polarimetry .
- Purification : Use column chromatography with silica gel (hexane/EtOAc gradient) followed by recrystallization in ethanol/water to isolate high-purity fractions .
Q. Which analytical techniques are optimal for structural characterization?
- Methodology :
- HPLC : Use a C18 column with a methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) to assess purity. Compare retention times against standards .
- NMR : Conduct ¹H/¹³C NMR in deuterated DMSO to identify hydroxyl groups (δ 4.5–5.5 ppm) and conjugated double bonds (δ 5.5–6.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 456.3) and fragmentation patterns .
Q. How should stability studies be designed to evaluate storage conditions?
- Methodology :
- Accelerated Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days. Use Arrhenius kinetics to predict shelf life .
- Light Sensitivity : Expose to UV light (300–400 nm) for 48 hours. Quantify photodegradants using LC-MS/MS .
- Solution Stability : Prepare stock solutions in methanol/water (1:1) and measure pH-dependent hydrolysis over 24 hours .
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved?
- Methodology :
- Standardized Bioassays : Replicate studies under controlled conditions (e.g., cell lines, serum-free media) to isolate compound-specific effects. Compare results against structurally similar analogs (e.g., oxyresveratrol derivatives) .
- Impurity Profiling : Use LC-MS to identify trace impurities (e.g., oxidation byproducts) that may interfere with activity. Correlate impurity levels with bioassay outcomes .
Q. What strategies elucidate metabolic pathways in preclinical models?
- Methodology :
- Radiolabeling : Synthesize a ¹⁴C-labeled analog and administer to rodent models. Collect plasma, urine, and feces for metabolite profiling via radio-HPLC .
- Hepatic Microsomal Assays : Incubate the compound with liver microsomes (human/rat). Identify phase I metabolites (e.g., hydroxylation products) using UPLC-QTOF .
- Biliary Excretion Studies : Cannulate bile ducts in rats to capture conjugated metabolites (e.g., glucuronides) .
Q. Which computational approaches predict protein-compound interactions?
- Methodology :
- Molecular Docking : Use the InChIKey (e.g.,
KANCZQSRUGHECB-UHFFFAOYSA-N
) to generate 3D conformers. Dock into vitamin D receptor (VDR) active sites using AutoDock Vina . - Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories. Analyze hydrogen bonding (e.g., between hydroxyl groups and Arg274/VDR) .
- QSAR Modeling : Corolate substituent effects (e.g., cyclopropyl groups) with activity using CoMFA/CoMSIA .
Properties
Molecular Formula |
C26H38O3 |
---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C26H38O3/c1-17-20(15-22(27)16-25(17)29)11-8-18-5-4-14-26(2)21(12-13-23(18)26)6-3-7-24(28)19-9-10-19/h3,7-8,11,19,21-25,27-29H,1,4-6,9-10,12-16H2,2H3 |
InChI Key |
GKZFLYUIBWGCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(=CC=C3CC(CC(C3=C)O)O)C1CCC2CC=CC(C4CC4)O |
Origin of Product |
United States |
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